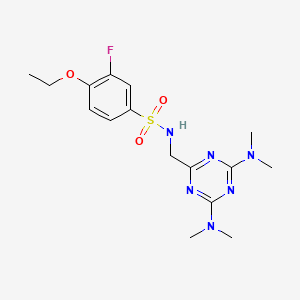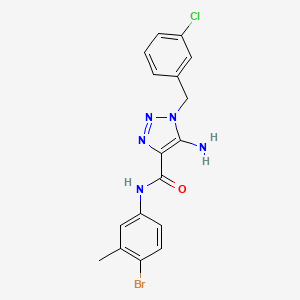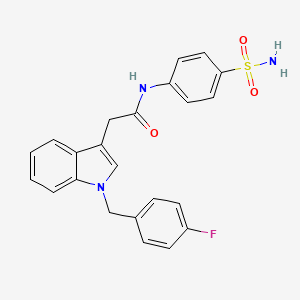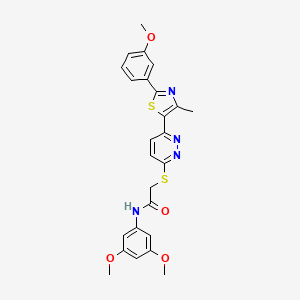
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative with a triazine ring and two dimethylamino groups. Sulfonamides are a group of compounds which are known for their antibacterial activity . The triazine ring is a six-membered heterocyclic ring with three nitrogen atoms, which is often used in various fields such as medicine, agriculture, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The presence of the dimethylamino groups and the sulfonamide group would likely result in characteristic peaks in the NMR spectrum .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino groups and the electron-withdrawing sulfonamide group. It might undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Nucleic Acid Binding and Antitumor Activity
- Synthesis and DNA Binding : A study reported the synthesis of diaryltriazines, including derivatives structurally similar to the compound , highlighting their strong binding to DNA model sequences and inhibition of topoisomerase II, indicating potential applications in cancer research and therapy (Spychała et al., 1994).
Chemical Synthesis and Reactivity
- Isotopomer and Prodrug Synthesis : Research into the synthesis of isotopomers and potential prodrugs of related triazine compounds for anticancer applications was detailed, showing the versatility of these chemicals in medicinal chemistry (Ferrer et al., 2002).
- Bi-Functional Derivatives : Another study focused on the synthesis of bi-functional melamine derivatives and their polycondensates, demonstrating the compound's utility in creating materials with potential industrial applications (Matsukawa et al., 1980).
Glycoside Synthesis for Antitumor Research
- Glycoside Analogues : Efforts to synthesize glycosides where the aglycon is a hydroxymethylamino-1,3,5-triazine derivative, aimed at exploring analogues of antitumor drugs, reveal the compound's relevance in developing new chemotherapeutic agents (Bagga et al., 1997).
Enzymatic and Biological Activity Studies
- Enzyme Inhibition : Research on sulfonamides incorporating 1,3,5-triazine motifs showed these compounds exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are targets for treating neurological disorders and pigmentation diseases (Lolak et al., 2020).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it might interact with biological targets such as enzymes or receptors. The sulfonamide group, for instance, is known to inhibit the enzyme carbonic anhydrase, which is involved in various physiological processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN6O3S/c1-6-26-13-8-7-11(9-12(13)17)27(24,25)18-10-14-19-15(22(2)3)21-16(20-14)23(4)5/h7-9,18H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSASARVDMTACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2816805.png)
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)



![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)
![N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide](/img/structure/B2816821.png)



![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)